1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol
Overview
Description
“1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol” is a unique chemical compound with the empirical formula C11H14F2N2O and a molecular weight of 228.24 . It’s provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol” can be represented by the SMILES stringNc1cc(F)c(N2CCC(O)CC2)c(F)c1
. The InChI representation is 1S/C11H14F2N2O/c12-9-5-7(14)6-10(13)11(9)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4,14H2
. Physical And Chemical Properties Analysis
The compound is a yellow to brown solid . The storage temperature is 2-8°C .Scientific Research Applications
Fluorescence Probes for Cellular Analysis
1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol derivatives have been utilized in the development of fluorescence probes for biological applications. Wang et al. (2016) synthesized a reversible fluorescent probe incorporating this compound, which displayed sensitive and selective On-Off-On fluorescent responses to ClO(-)/AA. This probe was successfully applied to monitor the ClO(-)/AA redox cycle in living HeLa cells under physiological conditions, demonstrating its potential for cellular analysis and redox biology studies (Wang, Ni, & Shao, 2016).
Gastric Antisecretory Agents
Compounds derived from 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol have shown potential as gastric antisecretory agents. Scott et al. (1983) reported on derivatives such as 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, which exhibited no anticholinergic activity, suggesting their utility in treating peptic ulcer disease without the undesirable side effects associated with anticholinergic drugs (Scott, Jacoby, Mills, Bonfilio, & Rasmussen, 1983).
GABA Uptake Inhibition
Research has shown that certain piperidinecarboxylic acids, closely related to 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol, act as potent inhibitors of GABA uptake. Ali et al. (1985) found that derivatives like N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid are specific and potent GABA-uptake inhibitors, with implications for the treatment of conditions such as epilepsy (Ali, Bondinell, Dandridge, Frazee, & Garvey, 1985).
Donor−Acceptor Interactions in Organic Electronics
The compound and its derivatives have been explored for their tunable donor−acceptor interactions, which are crucial in the development of organic electronics. McAdam et al. (2003) investigated a series of 4-substituted naphthalimides with ferrocenyl headgroups, demonstrating how these interactions influence the photophysical properties of organic materials. This research offers insights into designing more efficient organic semiconductors (McAdam, Morgan, Robinson, Simpson, & Rieger, 2003).
Molecular Docking and Anticancer Activity
Janani et al. (2020) characterized 1-Benzyl-4-(N-Boc-amino)piperidine by various spectroscopic techniques and performed molecular docking studies to assess its anticancer activity. Their work highlights the potential of derivatives of 1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol in the development of novel anticancer agents (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).
Safety And Hazards
properties
IUPAC Name |
1-(4-amino-2,6-difluorophenyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-9-5-7(14)6-10(13)11(9)15-3-1-8(16)2-4-15/h5-6,8,16H,1-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYJERAZNCTCTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2,6-difluorophenyl)piperidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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